2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethoxyphenyl group could be introduced via a Friedel-Crafts alkylation, while the pyrimidoindole group could be synthesized via a cyclization reaction. The thioacetamide group could be introduced via a nucleophilic substitution reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The ethoxyphenyl and p-tolyl groups are aromatic and planar, while the pyrimidoindole group contains a heterocyclic ring system. The thioacetamide group would introduce sulfur, a second row element, into the structure .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions, depending on the conditions. For example, the ethoxy group could be cleaved by an acid to yield an alcohol and a phenol. The pyrimidoindole group could undergo electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the ethoxy group could increase its solubility in organic solvents, while the pyrimidoindole group could contribute to its UV/Vis absorption properties .Future Directions
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3S/c1-3-34-20-14-12-19(13-15-20)31-26(33)25-24(21-6-4-5-7-22(21)29-25)30-27(31)35-16-23(32)28-18-10-8-17(2)9-11-18/h4-15,29H,3,16H2,1-2H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGLQJKDCEXNQIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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